
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine is an organic compound known for its unique structural properties and applications in various fields, particularly in organic electronics. This compound is characterized by the presence of naphthalene and phenyl groups attached to a perylene core, which contributes to its excellent charge transport properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine typically involves multi-step organic reactions. One common method includes the reaction of naphthalen-1-ylamine with 4-bromobenzaldehyde under specific conditions to form an intermediate product. This intermediate is then subjected to further reactions, including condensation and cyclization, to yield the final compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like H2/Pd, and halogenating agents like Br2. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like THF or chloroform .
Major Products
The major products formed from these reactions include quinones from oxidation, reduced amine derivatives from reduction, and halogenated compounds from substitution reactions .
Applications De Recherche Scientifique
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine has a wide range of applications in scientific research:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells due to its excellent charge transport properties.
Polymer Solar Cells: It is also employed in polymer solar cells to enhance the efficiency of charge transport and improve the overall performance of the cells.
Mécanisme D'action
The mechanism by which N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine exerts its effects is primarily through its role as a hole transport material. The compound facilitates the movement of positive charge carriers (holes) within the device, improving the efficiency of charge transport. Its molecular structure allows for effective energy transfer to dopant molecules, leading to enhanced electroluminescence and color purity in OLED devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(1-naphthalenyl)-N,N’-bis(phenyl)-1,1’-biphenyl-4,4’-diamine: Known for its use in OLEDs and other organic electronic devices.
N,N’-Bis(naphthalen-1-yl)-N,N’-bis(phenyl)-2,2’-dimethylbenzidine: Another compound with similar applications in organic electronics.
Uniqueness
N,N-Bis(4-(naphthalen-1-yl)phenyl)perylen-3-amine stands out due to its unique combination of naphthalene and phenyl groups attached to a perylene core, which provides superior charge transport properties and stability compared to other similar compounds .
Propriétés
Numéro CAS |
558453-88-6 |
|---|---|
Formule moléculaire |
C52H33N |
Poids moléculaire |
671.8 g/mol |
Nom IUPAC |
N,N-bis(4-naphthalen-1-ylphenyl)perylen-3-amine |
InChI |
InChI=1S/C52H33N/c1-3-16-41-34(10-1)12-5-18-43(41)36-24-28-39(29-25-36)53(40-30-26-37(27-31-40)44-19-6-13-35-11-2-4-17-42(35)44)50-33-32-48-46-21-8-15-38-14-7-20-45(51(38)46)47-22-9-23-49(50)52(47)48/h1-33H |
Clé InChI |
PWLIHVZOSPRPRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC6=CC=CC=C65)C7=CC=C8C9=CC=CC1=C9C(=CC=C1)C1=C8C7=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


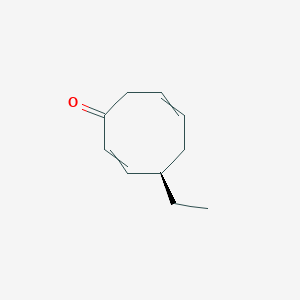
![3-Butenimidothioic acid, N-[2-(ethenyloxy)ethyl]-, methyl ester](/img/structure/B14225205.png)

![Glycine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14225217.png)
![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
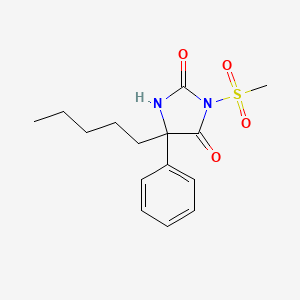
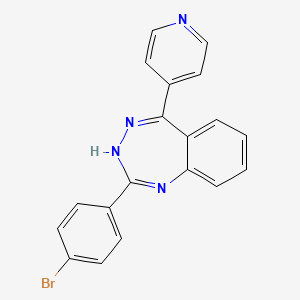
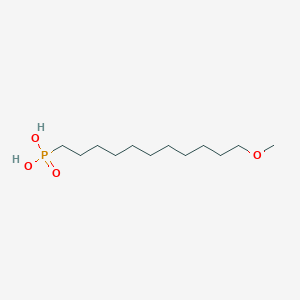
![3-Pyridinecarbonitrile, 6-[3-(3-methylphenyl)-1-piperidinyl]-](/img/structure/B14225254.png)
![N~2~-[(4-Butoxyphenyl)methyl]-N~1~,N~1~-diethylethane-1,2-diamine](/img/structure/B14225266.png)
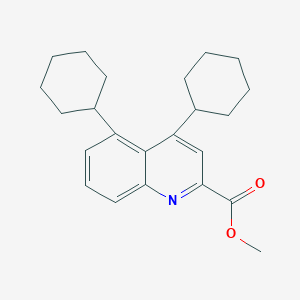
![1-[2-(2-Hydroxyethoxy)ethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14225282.png)
![12-Acetylbenzo[b]acridine-6,11-dione](/img/structure/B14225291.png)
![2-Furancarboxamide, 5-[(2-hydroxyethyl)amino]-N-2-pyridinyl-](/img/structure/B14225294.png)
